molecular formula C13H14O3 B6220949 methyl (2E)-3-[(2-phenylprop-2-en-1-yl)oxy]prop-2-enoate CAS No. 2770372-17-1

methyl (2E)-3-[(2-phenylprop-2-en-1-yl)oxy]prop-2-enoate

Cat. No.: B6220949
CAS No.: 2770372-17-1
M. Wt: 218.2
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Description

Methyl (2E)-3-[(2-phenylprop-2-en-1-yl)oxy]prop-2-enoate is an organic compound with a complex structure that includes both ester and ether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-3-[(2-phenylprop-2-en-1-yl)oxy]prop-2-enoate typically involves the esterification of (2E)-3-[(2-phenylprop-2-en-1-yl)oxy]prop-2-enoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology can provide better control over reaction conditions, leading to higher purity and reduced by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-3-[(2-phenylprop-2-en-1-yl)oxy]prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl (2E)-3-[(2-phenylprop-2-en-1-yl)oxy]prop-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism by which methyl (2E)-3-[(2-phenylprop-2-en-1-yl)oxy]prop-2-enoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that facilitate its reactivity and biological activity. The pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Methyl cinnamate: Shares a similar ester structure but lacks the ether linkage.

    Phenylpropanoic acid derivatives: These compounds have similar aromatic and aliphatic components.

Properties

CAS No.

2770372-17-1

Molecular Formula

C13H14O3

Molecular Weight

218.2

Purity

95

Origin of Product

United States

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